Cas no 2361882-61-1 (N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide)

N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide is a specialized chemical compound featuring a unique diazepane backbone with propyl and acrylamide functional groups. Its structure suggests potential utility in pharmaceutical and biochemical research, particularly as a reactive intermediate or building block for drug discovery. The presence of both amide and ketone functionalities enhances its versatility in synthetic applications, enabling selective modifications. The compound’s rigid diazepane core may contribute to conformational stability, making it valuable for designing bioactive molecules. Its well-defined molecular architecture ensures reproducibility in synthesis, supporting consistent performance in research applications. Proper handling and storage are recommended due to its reactive acrylamide moiety.
N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide structure
2361882-61-1 structure
Product name:N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
CAS No:2361882-61-1
MF:C15H25N3O3
MW:295.37730383873
CID:5946451
PubChem ID:145906336

N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2361882-61-1
    • N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
    • EN300-26573962
    • Inchi: 1S/C15H25N3O3/c1-4-8-17-9-7-10-18(12-14(17)20)15(21)11-16(6-3)13(19)5-2/h5H,2,4,6-12H2,1,3H3
    • InChI Key: HBAZPBIDTNDRMI-UHFFFAOYSA-N
    • SMILES: O=C1CN(C(CN(C(C=C)=O)CC)=O)CCCN1CCC

Computed Properties

  • Exact Mass: 295.18959167g/mol
  • Monoisotopic Mass: 295.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.9Ų
  • XLogP3: 0.8

N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26573962-0.05g
2361882-61-1
0.05g
$246.0 2023-09-14

Additional information on N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide

Research Briefing on N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide (CAS: 2361882-61-1)

Recent advancements in chemical biology and medicinal chemistry have highlighted the growing importance of small-molecule modulators targeting specific signaling pathways. Among these, N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide (CAS: 2361882-61-1) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluations.

The compound, characterized by its 1,4-diazepane core and acrylamide moiety, has been investigated primarily for its role as a covalent inhibitor targeting cysteine residues in proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting kinases involved in inflammatory pathways, with IC50 values in the low nanomolar range. The acrylamide group facilitates irreversible binding to the target, while the diazepane ring contributes to improved pharmacokinetic properties, including enhanced solubility and metabolic stability.

Structural-activity relationship (SAR) studies have revealed that the propyl substitution at the 4-position of the diazepane ring is critical for maintaining target affinity. Modifications to this group resulted in significant drops in inhibitory potency, as reported in a recent ACS Medicinal Chemistry Letters publication. Furthermore, molecular dynamics simulations have provided insights into the compound's binding mode, showing stabilization through hydrogen bonding with key residues in the ATP-binding pocket of target kinases.

In vitro evaluations using primary human cells have shown promising anti-inflammatory effects, with the compound demonstrating significant suppression of pro-inflammatory cytokine production (TNF-α, IL-6) at concentrations as low as 10 nM. These findings were corroborated in a murine model of acute inflammation, where the compound exhibited dose-dependent reduction in edema formation and inflammatory cell infiltration, with minimal observed toxicity at therapeutic doses.

Ongoing research is exploring the compound's potential in oncology applications, particularly in targeting mutant forms of kinases resistant to conventional therapies. Preliminary data suggest synergistic effects when combined with immune checkpoint inhibitors, potentially opening new avenues for combination therapies. However, challenges remain in optimizing the selectivity profile to minimize off-target effects, which is currently the focus of several structure-based drug design initiatives.

From a pharmaceutical development perspective, recent formulation studies have addressed the compound's stability issues in aqueous solutions. Novel prodrug approaches and nanoparticle delivery systems are being investigated to enhance bioavailability and tissue targeting. These advancements, coupled with the compound's promising preclinical profile, position it as a strong candidate for further clinical translation in inflammatory and oncological indications.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.